molecular formula C₂₁H₁₁D₄N₃O₄ B1141183 Deferasirox-d4 CAS No. 1133425-75-8

Deferasirox-d4

Cat. No. B1141183
CAS RN: 1133425-75-8
M. Wt: 377.39
InChI Key:
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Mechanism of Action

Target of Action

Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. Deferasirox-d4, being an iron chelator, binds to iron and helps in its removal from the body .

Mode of Action

Deferasirox-d4 works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.

Biochemical Pathways

The main pathway of Deferasirox-d4 metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of Deferasirox-d4 and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Pharmacokinetics

Deferasirox-d4 exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of Deferasirox-d4 is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .

Result of Action

The primary result of Deferasirox-d4 action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .

Action Environment

The action of Deferasirox-d4 can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take Deferasirox-d4 at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .

properties

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649447, DTXSID70678699
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox-d4

CAS RN

1133425-75-8, 1133425-79-2
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 3.5 g of 4-hydrazinobenzoic acid are boiled under reflux for 2 h in 75 ml of ethanol. The crystals precipitating on cooling are washed with ethanol. After drying, 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid remains as colorless crystals of m.p. 264-265 C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of N-methylpyrrolidone and 5 ml of propionic acid is heated to 120° C. The mixture is maintained at this temperature and stirred for 1 hour. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting crystals are aspirated and washed with water. After drying, 0.99 g of raw deferasirox is obtained, i.e. 91% of the theory, with an HPLC content of 92.9% and a melting temperature of 250 to 261° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of methoxypropionic acid is heated to 100° C. The mixture is maintained and stirred at this temperature for 1 hour. After completion of the reaction, the mixture is cooled and 5 ml of ethyl acetate are added. The resulting mixture is stirred for 10 minutes, then it is filtered and the crystals are washed with ethyl acetate. After drying, 0.66 g of raw deferasirox is obtained, i.e. 60% of the theory, with an HPLC content of 99.3% and a melting temperature of 259 to 263° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

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